N-[(E)-(4-fluorophenyl)methylideneamino]-3,4-dimethoxybenzamide

Catalog No.
S7999216
CAS No.
M.F
C16H15FN2O3
M. Wt
302.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(E)-(4-fluorophenyl)methylideneamino]-3,4-dimet...

Product Name

N-[(E)-(4-fluorophenyl)methylideneamino]-3,4-dimethoxybenzamide

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-3,4-dimethoxybenzamide

Molecular Formula

C16H15FN2O3

Molecular Weight

302.30 g/mol

InChI

InChI=1S/C16H15FN2O3/c1-21-14-8-5-12(9-15(14)22-2)16(20)19-18-10-11-3-6-13(17)7-4-11/h3-10H,1-2H3,(H,19,20)/b18-10+

InChI Key

BSVFMDAAEPDCJT-VCHYOVAHSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)F)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)F)OC
DTMB is a hydrazone derivative of benzohydrazide that has the molecular formula C16H16N2O3S. It is a yellow crystalline powder with a molecular weight of 308.4 g/mol. DTMB is a versatile compound with diverse applications in various fields of research and industry, including biotechnology, medicine, and materials science.
DTMB is a yellow crystalline powder with a melting point of 234-236 °C. It is soluble in organic solvents such as chloroform, acetone, and ethanol. The compound has a Log P of 3.1, indicating moderate lipophilicity. DTMB is stable under normal conditions and has a shelf life of several years.
DTMB can be synthesized via a simple one-pot reaction between 3,4-dimethoxybenzohydrazide and 2-thiophenecarboxaldehyde using an acidic catalyst. The reaction proceeds via a condensation reaction between the carbonyl group of the benzohydrazide and the aldehyde group of the thiophene. The resulting product can be purified by recrystallization or column chromatography.
The structure of DTMB can be characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The NMR spectrum of DTMB shows characteristic peaks for the aromatic protons and the hydrazone functional group. The IR spectrum shows peaks for the C=O, C-N, and C-S bonds, confirming the presence of the hydrazone and thiophene moieties. The MS spectrum shows a molecular ion peak at m/z 308.4, corresponding to the molecular weight of DTMB.
DTMB can be analyzed by various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). These methods can be used to separate and quantify DTMB in complex mixtures.
DTMB has been shown to exhibit various biological properties, including antibacterial, antifungal, and anticancer activities. The compound has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. DTMB has also been found to have antiproliferative effects on cancer cells, including breast, lung, and prostate cancer cells.
DTMB has been found to have low toxicity in vitro and in vivo. The compound has been subjected to various toxicity tests, including the Ames test, micronucleus test, and acute toxicity test, and has been found to be non-mutagenic and non-toxic at low concentrations. However, the compound should be handled with care, as it may pose a risk of eye and skin irritation.
DTMB has a wide range of applications in various fields of research and industry. In the biotechnology field, DTMB can be used as a fluorescent probe for imaging cell membranes, as well as a reactive group for the modification of biomolecules such as peptides and proteins. In the materials science field, DTMB can be used as a monomer for the synthesis of polymers with unique optical and electronic properties. DTMB has also been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.
DTMB has been the subject of numerous research studies in recent years. Researchers have focused on synthesizing modified versions of DTMB to enhance its biological and photophysical properties. Other research has focused on the development of DTMB-based sensors for the detection of biomolecules and metal ions. In addition, researchers have explored the use of DTMB in the synthesis of novel materials with potential applications in energy storage and conversion.
DTMB has the potential to make a significant impact in various fields of research and industry. In the field of medicine, DTMB has potential applications as an antimicrobial and anticancer agent. In the biotechnology field, DTMB can be used as a molecular probe and a bioconjugation reagent for the modification of biomolecules. In the materials science field, DTMB has potential applications in the synthesis of novel polymeric materials and MOFs with unique optical and electronic properties.
Despite its potential, DTMB has some limitations that need to be addressed in future research. One limitation is its low solubility in aqueous media, which limits its applications in biological studies. Another limitation is its moderate stability, which may affect its long-term applications. Future research should focus on the synthesis of modified versions of DTMB with improved solubility and stability. In addition, future research should explore the use of DTMB in a wider range of applications, including energy storage, catalysis, and sensing.
for research on DTMB may include:
1. The synthesis of modified versions of DTMB with improved solubility and stability.
2. The development of DTMB-based sensors for the detection of biomolecules and metal ions.
3. The exploration of the use of DTMB in energy storage and conversion applications.
4. The use of DTMB in the synthesis of polymers and MOFs with unique optical and electronic properties.
5. The investigation of the mechanisms of DTMB's antibacterial and anticancer activities.
6. The exploration of the potential of DTMB as a drug delivery agent.
7. The development of new analytical methods for the detection and quantification of DTMB.
8. The investigation of the potential of DTMB in agricultural applications, such as plant protection and growth promotion.
In conclusion, DTMB is a versatile compound with diverse applications in various fields of research and industry. This review has summarized the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of DTMB. Further research on DTMB is warranted to explore its full potential in various scientific fields and industries.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

302.10667051 g/mol

Monoisotopic Mass

302.10667051 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-04-15

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